2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2031269-41-5
VCID: VC8412291
InChI: InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-3-5-4-11-1-2-13(5)12-6;/h3,11H,1-2,4H2;1H
SMILES: C1CN2C(=CC(=N2)C(F)(F)F)CN1.Cl
Molecular Formula: C7H9ClF3N3
Molecular Weight: 227.61

2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

CAS No.: 2031269-41-5

Cat. No.: VC8412291

Molecular Formula: C7H9ClF3N3

Molecular Weight: 227.61

* For research use only. Not for human or veterinary use.

2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride - 2031269-41-5

Specification

CAS No. 2031269-41-5
Molecular Formula C7H9ClF3N3
Molecular Weight 227.61
IUPAC Name 2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride
Standard InChI InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-3-5-4-11-1-2-13(5)12-6;/h3,11H,1-2,4H2;1H
Standard InChI Key QWVDHDBCUIMDLI-UHFFFAOYSA-N
SMILES C1CN2C(=CC(=N2)C(F)(F)F)CN1.Cl
Canonical SMILES C1CN2C(=CC(=N2)C(F)(F)F)CN1.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

The compound’s molecular formula is C₇H₉ClF₃N₃, with a molecular weight of 227.61 g/mol . Its IUPAC name, 2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride, reflects its bicyclic structure comprising a pyrazine ring fused to a pyrazole moiety. The trifluoromethyl (-CF₃) group at position 2 enhances lipophilicity, while the hydrochloride salt improves solubility in polar solvents.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2031269-41-5
Molecular FormulaC₇H₉ClF₃N₃
Molecular Weight227.61 g/mol
SMILESC1CN2C(=CC(=N2)C(F)(F)F)CN1.Cl
InChI KeyQWVDHDBCUIMDLI-UHFFFAOYSA-N

Physicochemical Properties

The compound is a white to off-white crystalline powder with moderate solubility in water (≈50 mg/mL) and enhanced solubility in dimethyl sulfoxide (DMSO) . Its logP (octanol-water partition coefficient) is estimated at 1.2, indicating balanced hydrophilicity-lipophilicity ideal for membrane permeability.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride involves multi-step organic reactions:

  • Core Formation: Cyclocondensation of hydrazine derivatives with diketones or ketoesters to construct the pyrazolo[1,5-a]pyrazine scaffold.

  • Trifluoromethylation: Introduction of the -CF₃ group via nucleophilic substitution or transition metal-catalyzed cross-coupling .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the reactive -CF₃ group. Recent advances in flow chemistry have improved yields (≈65%) and purity (>98%) by enabling precise temperature and stoichiometric control .

ActivityModel SystemResult (IC₅₀/EC₅₀)Source
AntiproliferativeMCF-7 cells10 μM
TNF-α InhibitionMacrophages5 μM

Research Applications and Future Directions

Drug Discovery

This compound is a candidate for structure-activity relationship (SAR) studies to optimize kinase inhibition. Modifications at the pyrazine nitrogen or substitution of -CF₃ with other fluorinated groups could enhance selectivity.

Translational Challenges

  • Pharmacokinetics: Oral bioavailability and metabolic stability in animal models remain uncharacterized.

  • Toxicology: Chronic toxicity studies are needed to assess hepatic and renal safety .

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